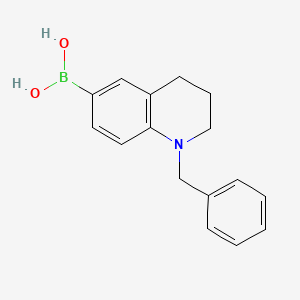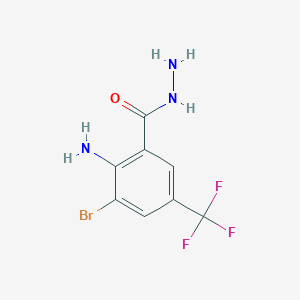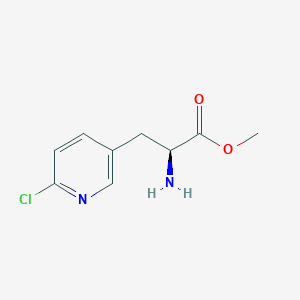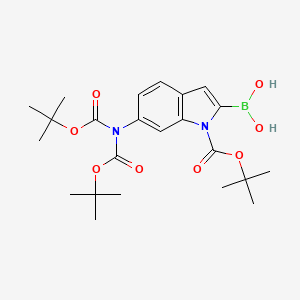
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a tetrahydroquinoline scaffold. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Scaffold: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an aqueous or organic solvent.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various molecular pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar boronic acid functional group but differs in the structure of the heterocyclic scaffold.
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride: This compound is structurally similar but lacks the boronic acid group.
Uniqueness: The presence of the boronic acid group in (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid provides unique reactivity and binding properties, making it distinct from other similar compounds. This functional group allows for versatile chemical transformations and interactions with biological molecules, enhancing its utility in various research and industrial applications .
Properties
Molecular Formula |
C16H18BNO2 |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,19-20H,4,7,10,12H2 |
InChI Key |
HJXVGTFKWMGNPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCC2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)




![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)



![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)


